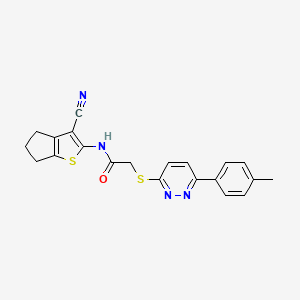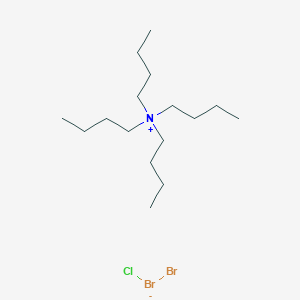
Tetra-N-butylammonium dibromochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-N-butylammonium dibromochloride is a quaternary ammonium salt with the chemical formula C16H36Br2ClN. It is a white solid that is soluble in organic solvents such as alcohol and carbon disulfide. This compound is known for its high thermal stability and low toxicity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetra-N-butylammonium dibromochloride can be synthesized by reacting tetra-N-butylammonium bromide with a source of chlorine, such as chlorine gas or a chlorine-containing compound. The reaction typically takes place in an organic solvent under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where tetra-N-butylammonium bromide is reacted with chlorine gas. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tetra-N-butylammonium dibromochloride undergoes various chemical reactions, including:
Substitution Reactions: It can act as a source of bromide and chloride ions in substitution reactions.
Oxidation and Reduction Reactions: It can participate in redox reactions, where it either gains or loses electrons.
Phase Transfer Catalysis: It is often used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Phase Transfer Catalysis: Reactions are conducted in biphasic systems with the presence of a suitable catalyst.
Major Products Formed:
Substitution Reactions: The major products are typically alkylated or halogenated compounds.
Oxidation and Reduction Reactions: The products depend on the specific reagents used but can include alcohols, ketones, or reduced organic compounds.
Scientific Research Applications
Tetra-N-butylammonium dibromochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and phase transfer catalysis reactions.
Biology: It serves as a biochemical reagent in various biological assays and experiments.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is employed as an electrolyte additive, polymerization initiator, and surfactant in various industrial processes
Mechanism of Action
The mechanism of action of tetra-N-butylammonium dibromochloride involves its ability to act as a source of bromide and chloride ions. These ions can participate in various chemical reactions, including nucleophilic substitution and redox processes. The compound’s quaternary ammonium structure allows it to interact with different molecular targets and pathways, facilitating the desired chemical transformations .
Comparison with Similar Compounds
Tetra-N-butylammonium Bromide: Similar in structure but contains only bromide ions.
Tetra-N-butylammonium Chloride: Contains only chloride ions.
Tetra-N-butylammonium Iodide: Contains iodide ions instead of bromide or chloride.
Uniqueness: Tetra-N-butylammonium dibromochloride is unique due to its combination of both bromide and chloride ions, which allows it to participate in a broader range of chemical reactions compared to its counterparts that contain only one type of halide ion .
Properties
Molecular Formula |
C16H36Br2ClN |
|---|---|
Molecular Weight |
437.7 g/mol |
InChI |
InChI=1S/C16H36N.Br2Cl/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3/h5-16H2,1-4H3;/q+1;-1 |
InChI Key |
XWLBAQLZOBRJNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Cl[Br-]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



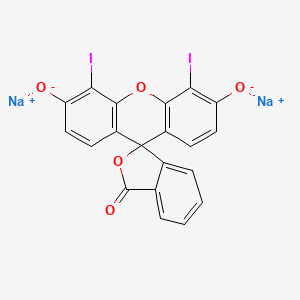
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)

![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
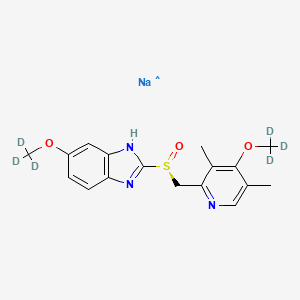
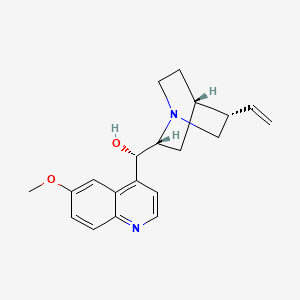
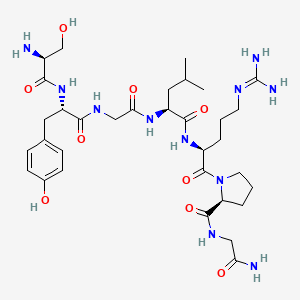




![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)
